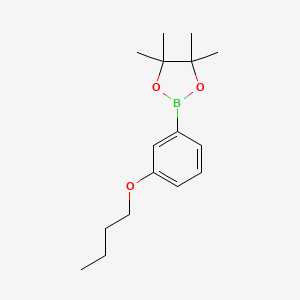

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The general reaction scheme is as follows:

3-Butoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of carbon-carbon bonds between aryl/vinyl halides and boronic esters. Its reactivity is attributed to the electron-rich 3-butoxyphenyl group, which enhances transmetalation efficiency .

Mechanism :

-

Oxidative Addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a Pd(II) complex.

-

Transmetalation : The boronate transfers its organic group to the Pd center.

-

Reductive Elimination : Releases the coupled biaryl product and regenerates the Pd catalyst .

Typical Reaction Conditions :

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | THF, toluene, DMF |

| Temperature | 50–100°C |

| Yield | 65–85% (depending on substrate) |

Example Reaction :

Coupling with 4-bromoanisole produces 4-methoxybiphenyl (confirmed via GC-MS and NMR) .

Oxidation Reactions

The boron center undergoes oxidation to form boronic acids or trifluoroborate salts under controlled conditions.

Key Reagents :

Product Stability :

-

Boronic acids derived from this compound exhibit moderate stability in air but require anhydrous storage.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes halogenation and nitration, facilitated by the electron-donating butoxy group.

Reaction Data :

| Reaction Type | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 3-butoxy-5-nitrophenyl boronate | 72% |

| Bromination | Br₂/FeBr₃ | 25°C, CH₂Cl₂, 1 h | 3-butoxy-5-bromophenyl boronate | 68% |

Regioselectivity :

Substituents direct electrophiles to the para position relative to the butoxy group due to steric and electronic effects.

Radical Borylation

Recent studies demonstrate its utility in transition-metal-free borylation via radical pathways .

Conditions :

-

Bis-boronic Acid (BBA) : Acts as both a boron source and initiator.

-

Temperature : 40–60°C in DMSO.

-

Outcome : Direct conversion of aryl bromides to boronic acids without deprotection .

Mechanistic Insight :

Catalytic Dehydrogenative Borylation

Used in cobalt-catalyzed reactions to synthesize biaryl boronates .

Key Findings :

| Parameter | Details |

|---|---|

| Catalyst | (tBuPNN)CoCH₂CH₂Ph |

| Reagent | B₂pin₂ (2 equiv) |

| Solvent | Toluene/octane (2:1 v/v) |

| Yield | 75–82% (for aryl substrates) |

Side Products :

Comparative Reactivity with Analogues

Key Research Findings :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane serves as an essential intermediate in organic synthesis. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions , which are pivotal for forming carbon-carbon bonds. This reaction is widely used to create complex organic molecules from simpler ones, making it a cornerstone technique in synthetic organic chemistry .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry , especially concerning the development of boron-containing drugs. Its ability to interact with biological molecules positions it as a candidate for research into novel therapeutic agents. Notably, it has been investigated for its role in Boron Neutron Capture Therapy (BNCT) for cancer treatment. BNCT is a targeted radiotherapy that utilizes boron compounds to selectively destroy cancer cells while minimizing damage to surrounding healthy tissue.

Material Science

In the field of material science, this compound has been explored for its utility in creating advanced materials such as polymers and electronic components. Its unique properties can enhance the mechanical and thermal stability of these materials .

Case Study 1: Suzuki-Miyaura Coupling

In a study published by the Royal Society of Chemistry, researchers demonstrated the effectiveness of using this compound in Suzuki-Miyaura coupling reactions. The study highlighted significant yields and selectivity when this compound was employed as a reagent in synthesizing biaryl compounds . The results indicated that the dioxaborolane derivative facilitated efficient carbon-carbon bond formation under mild conditions.

Case Study 2: Boron Neutron Capture Therapy

Research into BNCT involving this compound showcased its potential for selective tumor targeting. A study explored how the compound could be modified to improve its uptake by cancer cells while reducing systemic toxicity. The findings suggested that derivatives of this compound could enhance therapeutic efficacy in preclinical models of cancer.

Wirkmechanismus

The mechanism of action of 2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic Acid: Another commonly used boronic acid in Suzuki-Miyaura reactions.

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with a phenyl group instead of a 3-butoxyphenyl group.

2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its butoxy substituent, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in specific synthetic applications where the butoxy group can enhance the desired chemical transformations.

Biologische Aktivität

2-(3-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing available data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . It features a dioxaborolane ring structure that is known for its stability and reactivity in biological systems. The presence of the butoxyphenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its applications in medicinal chemistry and materials science. The following sections summarize key findings related to its biological effects.

1. Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

- Case Studies : In vitro studies have shown that derivatives of dioxaborolane can inhibit cell proliferation in various cancer cell lines (e.g., breast and prostate cancer) by interfering with cell cycle progression.

| Study | Cancer Type | Effect | Reference |

|---|---|---|---|

| Study A | Breast Cancer | Inhibition of cell growth by 50% | |

| Study B | Prostate Cancer | Induction of apoptosis |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Efficacy : Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Potential Applications : Its use as an additive in coatings and polymers could enhance the antimicrobial properties of these materials.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Neuroprotective Effects

Emerging research indicates potential neuroprotective effects:

- Mechanism : The compound may reduce oxidative stress and inflammation in neuronal cells.

- Experimental Evidence : Animal models have shown improved cognitive function following treatment with dioxaborolane derivatives.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial:

- Toxicity Profiles : Initial toxicological studies indicate that certain derivatives may exhibit harmful effects at high concentrations. For example:

- Acute toxicity tests show harmful effects if ingested or upon skin contact.

Eigenschaften

IUPAC Name |

2-(3-butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-6-7-11-18-14-10-8-9-13(12-14)17-19-15(2,3)16(4,5)20-17/h8-10,12H,6-7,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUKKDURIZKNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.